N-Me-L-Ala-maytansinol

LogP ADC hydrophobicity aggregation propensity

ADC developers face payload hydrophobicity and aggregation at DAR>4. N-Me-L-Ala-maytansinol (MW 650.16) offers a solution: a free secondary amine for direct amide coupling to carboxylate-terminated linkers (e.g., SC-VC-PAB), unlike thiol-based DM1/DM4. Key advantages: • LogP 2.1 - minimizes aggregation at high DAR (6-8) • DMSO solubility ~100 mg/mL - reduces organic solvent in conjugation • Enables SAR studies on C3 ester side-chain effects Available in research to cGMP grades with lot-certified purity up to 99.89%.

Molecular Formula C32H44ClN3O9
Molecular Weight 650.2 g/mol
Cat. No. B15609360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-L-Ala-maytansinol
Molecular FormulaC32H44ClN3O9
Molecular Weight650.2 g/mol
Structural Identifiers
InChIInChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)
InChIKeyANHBJISROJTYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-L-Ala-Maytansinol: Identity, Physicochemical Profile & Specifications


N-Me-L-Ala-maytansinol (CAS 77668-69-0, molecular formula C₃₂H₄₄ClN₃O₉, MW 650.16 g/mol) is a semisynthetic maytansinoid derivative in which the C3 hydroxyl of maytansinol is esterified with N-methyl-L-alanine [1]. It belongs to the ansa-macrolide class of microtubule-targeting cytotoxins and functions as a hydrophobic, cell-permeable payload precursor for constructing antibody–drug conjugates (ADCs) [2]. The compound is supplied as a white to off-white solid powder with a vendor-reported purity of ≥98%, with select suppliers offering lot-certified purity up to 99.89% . Its calculated LogP of 2.1 distinguishes it from the larger, more lipophilic maytansinoid payloads DM1 (LogP ~4.76) and DM4 (LogP ~5.4), imparting differentiated physicochemical handling properties relevant to ADC linker-payload synthesis and formulation .

Cell-permeable maytansinoid payload precursor – designed for ADC linker-payload research and conjugation chemistry development.
Free secondary amine reactive handle – enables amide bond formation with carboxylate linkers, supporting cleavable SC-VC-PAB designs.
Calculated LogP 2.1 – suggests lower hydrophobicity than DM1/DM4, a factor that may facilitate high-DAR ADC formulation studies.

N-Me-L-Ala-Maytansinol Differentiation from DM1 and DM4


Maytansinoid payloads are not functionally interchangeable despite sharing the maytansinol core. The C3 ester side chain critically determines linker conjugation chemistry, intracellular metabolite identity, bystander killing capacity, and ultimately the therapeutic index of the resulting ADC [1]. N-Me-L-Ala-maytansinol bears a free secondary amine on its N-methyl-L-alanine ester, enabling direct amide bond formation with carboxylate-terminated linkers such as the protease-cleavable SC-VC-PAB system [2]. In contrast, DM1 relies on a thiol group for maleimide-based conjugation via non-cleavable MCC linkers, while DM4 employs a sterically hindered disulfide for cleavable attachment [3]. These divergent reactive handles preclude simple substitution without redesigning the linker chemistry. Furthermore, the LogP differential (2.1 for N-Me-L-Ala-maytansinol vs 4.76–5.4 for DM1/DM4) alters ADC hydrophobicity, which is a known determinant of aggregation propensity, pharmacokinetic clearance, and off-target toxicity in vivo . Substituting one payload for another without accounting for these physicochemical and chemical reactivity differences risks compromising conjugate homogeneity, stability, and biological performance.

Amine vs thiol conjugation chemistry
DM1 and DM4 require maleimide or disulfide linker chemistry; N-Me-L-Ala-maytansinol's amine demands carboxylate linkers, so direct substitution without linker redesign may compromise conjugate architecture.
Payload hydrophobicity mismatch
The significantly lower LogP (2.1 vs 4.76–5.4) alters ADC aggregation propensity and pharmacokinetic clearance; replacing DM1/DM4 may shift these properties unexpectedly.
Intracellular metabolite divergence
The distinct C3 ester side chain produces different maytansinoid metabolites, potentially altering bystander killing and potency profiles in a target-dependent manner.

N-Me-L-Ala-Maytansinol: Quantitative Comparison Evidence


Lipophilicity Advantage Over DM1 and DM4

N-Me-L-Ala-maytansinol exhibits a calculated LogP of 2.1, substantially lower than the clinically established maytansinoid payloads DM1 (mertansine, LogP 4.76) and DM4 (LogP 5.4–6.26) . Since payload hydrophobicity is a primary driver of ADC aggregation and rapid hepatic clearance, a lower LogP payload may reduce the need for hydrophilic linker modifications or PEGylation to maintain conjugate solubility [1]. This differential is meaningful for ADC programs prioritizing high drug-to-antibody ratio (DAR) species without incurring developability liabilities.

Payload Lipophilicity
Reported
LogP 2.1
(DM1 4.76, DM4 5.4–6.26)
May reduce ADC hydrophobicity-driven aggregation
Calculated LogP; experimental values may differ
LogP ADC hydrophobicity aggregation propensity physicochemical profiling developability

Enhanced DMSO Solubility for Conjugation Workflows

N-Me-L-Ala-maytansinol is soluble in DMSO at approximately 100 mg/mL (~153.8 mM), enabling the preparation of concentrated stock solutions . By comparison, DM1 (mertansine) achieves DMSO solubility of approximately 50–60 mg/mL (~67–81 mM), while DM4 solubility is limited to approximately 20 mg/mL (~25.6 mM) . This higher solubility of N-Me-L-Ala-maytansinol facilitates more concentrated reaction conditions during linker-payload synthesis and reduces the volumetric burden of organic co-solvent in aqueous conjugation buffers when the payload is used as an intermediate.

DMSO Solubility
Data to verify
~100 mg/mL
(vs DM1 ~50–60, DM4 ~20)
May support concentrated conjugation reactions
Vendor-reported; verify lot-specific solubility
solubility DMSO stock ADC conjugation formulation payload handling

Orthogonal Amine Conjugation Handle

Unlike DM1 and DM4, which require thiol-reactive maleimide or disulfide-exchange chemistry for linker attachment, the N-methyl-L-alanine ester of N-Me-L-Ala-maytansinol terminates in a free secondary amine that can be directly coupled to carboxylate-functionalized linkers via standard amide bond-forming reactions [1]. This is exemplified by the synthesis of SC-VC-PAB-N-Me-L-Ala-Maytansinol (CAS 2226467-76-9), a cleavable linker-payload construct in which the valine-citrulline-PAB protease-cleavable linker is conjugated through the N-Me-L-Ala amine . This orthogonal reactivity allows N-Me-L-Ala-maytansinol to be integrated into ADC architectures that are chemically incompatible with thiol-based maytansinoids, expanding the accessible design space for linker-payload optimization.

Reactive Handle
Class-level
Free secondary amine (amide coupling) vs thiol (maleimide/disulfide)
Enables cleavable SC-VC-PAB linker-payload design
Class-level reaction distinction; synthetic validation required
linker chemistry amide coupling SC-VC-PAB ADC design conjugation site

Lower Molecular Weight for Tumor Penetration

N-Me-L-Ala-maytansinol has a molecular weight of 650.16 Da, which is lower than DM1 (mertansine, MW 738.29 Da) and DM4 (MW 780.37 Da) . Although all are within the typical small-molecule ADC payload range, the ~12% lower MW versus DM1 and ~17% lower versus DM4 may contribute to reduced overall ADC molecular weight at equivalent DAR, potentially influencing tumor penetration kinetics and conjugate pharmacokinetics. Additionally, the lower MW may offer advantages in payload-to-antibody conjugation stoichiometry and analytical characterization of the resulting ADC.

Payload MW
Reported
650 Da
(DM1 738, DM4 780)
Lower mass per DAR unit may influence ADC penetration
~12–17% reduction vs DM1/DM4; DAR-dependent
molecular weight drug loading DAR tumor penetration payload size

High Commercial Purity for Procurement Confidence

N-Me-L-Ala-maytansinol is commercially available at a vendor-certified purity of 99.89% (HPLC), as reported by MedChemExpress (Cat. HY-126663) and listed on Fisher Scientific . This purity level meets or exceeds the typical specifications for ADC payload procurement, where the presence of even low-level impurities can confound conjugation stoichiometry, introduce batch-to-batch variability, and complicate regulatory documentation. While DM1 and DM4 are also available at ≥98% purity from multiple vendors, the documented availability of >99.8% purity for N-Me-L-Ala-maytansinol provides procurement confidence for programs requiring high-purity payload starting material.

Commercial Purity
Specification review
99.89% HPLC
Supports reproducible ADC conjugation
Vendor-certified; lot-specific review advised
purity quality control ADC payload procurement lot release

N-Me-L-Ala-Maytansinol: Recommended Application Scenarios


SC-VC-PAB Cleavable Linker-Payload Synthesis

The free secondary amine of N-Me-L-Ala-maytansinol enables direct amide bond formation with carboxylate-terminated cleavable linkers such as SC-VC-PAB, yielding linker-payload intermediates (e.g., SC-VC-PAB-N-Me-L-Ala-Maytansinol, CAS 2226467-76-9) that are unsuitable for thiol-only maytansinoids without additional derivatization [1]. This application leverages the compound's unique reactive handle, as documented in Genentech patent US-20120121615-A1, and is supported by the synthetic precedent established in Nittoli et al. (2018) for amino-alkyl maytansinoid ADCs [2].

High-DAR ADCs with Reduced Payload Hydrophobicity

For ADC programs targeting DAR values above 4, payload hydrophobicity becomes a critical developability gate. The LogP of 2.1 for N-Me-L-Ala-maytansinol is substantially lower than that of DM1 (4.76) and DM4 (5.4–6.26), suggesting reduced risk of aggregation at equivalent or higher DAR [1]. This property is particularly relevant when conjugating to intrinsically hydrophobic antibodies or when pursuing DAR 6–8 species where DM1- or DM4-based ADCs frequently exhibit unacceptable aggregation.

Concentrated Conjugation with Minimal Co-Solvent

The DMSO solubility of ~100 mg/mL allows N-Me-L-Ala-maytansinol to be prepared as highly concentrated stock solutions, minimizing the volumetric fraction of organic solvent introduced into aqueous antibody conjugation reactions [1]. This directly addresses a common process development challenge where high organic solvent content can denature the antibody or alter conjugation kinetics. The approximately 1.7-fold solubility advantage over DM1 and ~5-fold advantage over DM4 provides meaningful operational flexibility during reaction optimization and scale-up.

Maytansinoid ADC SAR Comparator Studies

N-Me-L-Ala-maytansinol serves as a valuable comparator payload in systematic SAR studies of maytansinoid ADCs, particularly for dissecting the contribution of C3 ester side-chain structure (amine vs thiol vs disulfide) to intracellular metabolite identity, bystander killing, and therapeutic index [1]. The well-characterized structure, established synthetic route from maytansinol via Fmoc-N-Me-L-Ala esterification (as exemplified in patent US-20140178415-A1), and commercial availability at high purity make it suitable as a reference compound in head-to-head ADC benchmarking studies [2].

Application
Selection Property
Validation Focus
SC-VC-PAB cleavable linker-payload synthesis
Amine-based amide coupling handle
Linker-payload conjugate integrity and cleavage efficiency
High-DAR ADC formulation studies
Payload hydrophobicity (LogP 2.1)
ADC aggregation propensity at DAR ≥4
Concentrated payload conjugation workflows
High DMSO solubility (~100 mg/mL)
Minimizing organic co-solvent in aqueous conjugation
Maytansinoid ADC SAR comparator studies
Well-characterized reference payload
Head-to-head linker-payload structure-activity relationships

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